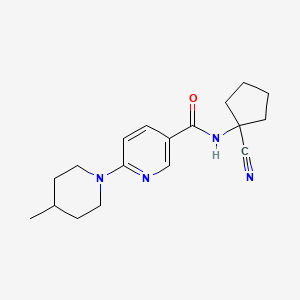
LC3-mHTT-IN-AN1
概要
説明
LC3-mHTT-IN-AN1は、変異ハンチンチンタンパク質と微小管結合タンパク質1軽鎖3ベータの両方に相互作用するリンカー化合物です。 この化合物は、変異ハンチンチンタンパク質をオートファゴソームに標的化し、それによってハンチントン病マウスニューロンの培養における対立遺伝子選択的な方法で変異ハンチンチンタンパク質のレベルを減少させるように設計されています .
科学的研究の応用
LC3-mHTT-IN-AN1 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the interactions between linker compounds and target proteins.
Biology: It is used to investigate the mechanisms of autophagy and the role of linker compounds in targeting specific proteins to autophagosomes.
Medicine: It is used in research related to Huntington’s disease, as it has been shown to reduce the levels of mutant huntingtin protein in an allele-selective manner.
Industry: It is used in the development of new therapeutic strategies for neurodegenerative diseases.
作用機序
LC3-mHTT-IN-AN1は、変異ハンチンチンタンパク質と微小管結合タンパク質1軽鎖3ベータの両方に相互作用することで効果を発揮します。この相互作用は、変異ハンチンチンタンパク質をオートファゴソームに標的化し、そこで分解されます。 この化合物は、対立遺伝子選択的な方法で変異ハンチンチンタンパク質のレベルを減少させ、それによってハンチントン病のショウジョウバエおよびマウスモデルにおける細胞内および生体内で疾患関連表現型を救済します .
類似の化合物との比較
This compoundは、変異ハンチンチンタンパク質と微小管結合タンパク質1軽鎖3ベータの両方に相互作用する能力においてユニークです。類似の化合物には次のようなものがあります。
LC3-mHTT-IN-1: 変異ハンチンチンタンパク質と微小管結合タンパク質1軽鎖3ベータに相互作用する別のリンカー化合物です。
STK521330: 類似の特性と相互作用を持つ化合物です。
5-ブロモ-3-(3-ブロモ-4,5-ジヒドロキシベンジリデン)インドリン-2-オン: 類似の化学構造と相互作用を持つ化合物です.
生化学分析
Biochemical Properties
LC3-mHTT-IN-AN1 interacts with both mutant huntingtin protein (mHTT) and LC3B .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it decreases Hdh Q7/Q140, but not wild-type huntingtin, levels in primary mouse cortical neurons when used at a concentration of 300 nM .
Molecular Mechanism
It is known that it interacts with both mutant huntingtin protein (mHTT) and LC3B . This interaction is thought to play a role in the reduction of mHTT levels in an allele-selective manner .
準備方法
LC3-mHTT-IN-AN1の合成経路には、制御された条件下での特定の試薬の相互作用が含まれます。正確な合成経路と工業生産方法は、独自の技術であり、公表されていません。 化合物の分子式はC15H9Br2NO3、分子量は411.04であることが知られています .
化学反応の分析
LC3-mHTT-IN-AN1は、次のようなさまざまな化学反応を受けます。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。
置換: この反応は、ある原子または原子のグループを別の原子または原子のグループに置き換えることを伴います。一般的な試薬には、ハロゲンまたは求核剤が含まれます。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
This compoundは、次のような科学研究にいくつかの応用があります。
化学: リンカー化合物と標的タンパク質の相互作用を研究するためのモデル化合物として使用されます。
生物学: オートファジーのメカニズムと、リンカー化合物が特定のタンパク質をオートファゴソームに標的化する役割を調査するために使用されます。
医学: 変異ハンチンチンタンパク質のレベルを対立遺伝子選択的な方法で減少させることが示されているため、ハンチントン病関連の研究で使用されます。
類似化合物との比較
LC3-mHTT-IN-AN1 is unique in its ability to interact with both mutant huntingtin protein and microtubule-associated protein 1 light chain 3 beta. Similar compounds include:
LC3-mHTT-IN-1: Another linker compound that interacts with mutant huntingtin protein and microtubule-associated protein 1 light chain 3 beta.
STK521330: A compound with similar properties and interactions.
5-Bromo-3-(3-bromo-4,5-dihydroxybenzylidene)indolin-2-one: A compound with similar chemical structure and interactions.
特性
IUPAC Name |
(3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2NO3/c16-8-1-2-12-9(6-8)10(15(21)18-12)3-7-4-11(17)14(20)13(19)5-7/h1-6,19-20H,(H,18,21)/b10-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKLWRHHVIBYEO-KMKOMSMNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC3=CC(=C(C(=C3)Br)O)O)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)/C(=C/C3=CC(=C(C(=C3)Br)O)O)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,2S)-1,2-Diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride](/img/structure/B2557038.png)
![2-(4-Ethoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2557042.png)
![N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2557043.png)
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazole-2-thiol](/img/structure/B2557044.png)

![Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B2557048.png)
![[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2557051.png)
![1-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2557053.png)

![2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2557055.png)
![N-[2-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]ethyl]prop-2-enamide](/img/structure/B2557056.png)

